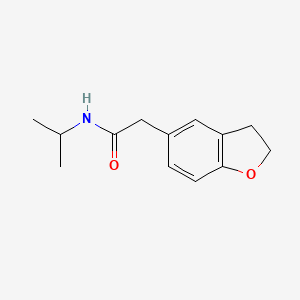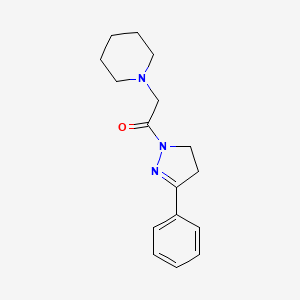![molecular formula C15H16N4O B7472684 5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one, commonly referred to as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPM belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
作用機序
The mechanism of action of DMPM is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. DMPM has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer progression. Additionally, DMPM has been shown to inhibit the activation of MAPKs, which are involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMPM has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMPM can inhibit the production of nitric oxide and prostaglandin E2, which are involved in inflammation. Additionally, DMPM has been shown to induce apoptosis in cancer cells and inhibit viral replication. Furthermore, DMPM has been shown to possess antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the significant advantages of using DMPM in lab experiments is its relatively low toxicity. Studies have shown that DMPM is well-tolerated by cells and animals, making it a promising candidate for further research. Additionally, the synthesis of DMPM is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using DMPM is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on DMPM. One of the significant areas of research is its potential therapeutic applications in cancer and viral infections. Further studies are needed to investigate the mechanism of action of DMPM and its effects on various signaling pathways. Additionally, the development of more efficient synthesis methods and formulations of DMPM can improve its efficacy and bioavailability. Overall, the research on DMPM has shown promising results, and further studies can lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, DMPM is a pyrazolo[3,4-d]pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DMPM involves the reaction of 3,5-dimethylbenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. DMPM has been extensively studied for its anti-inflammatory, antitumor, and antiviral effects. Its mechanism of action involves the modulation of various signaling pathways, including the NF-κB and MAPK pathways. DMPM has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators and induction of apoptosis in cancer cells. Future research on DMPM can lead to the development of new therapies for various diseases.
合成法
The synthesis of DMPM involves the reaction of 3,5-dimethylbenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. The yield of DMPM obtained through this method is reported to be around 75%.
科学的研究の応用
DMPM has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research has been its anti-inflammatory effects. Studies have shown that DMPM can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, DMPM has been shown to possess antitumor and antiviral activities, making it a promising candidate for the treatment of cancer and viral infections.
特性
IUPAC Name |
5-[(3,5-dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-4-11(2)6-12(5-10)8-19-9-16-14-13(15(19)20)7-17-18(14)3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYAJQQKHJMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=NC3=C(C2=O)C=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

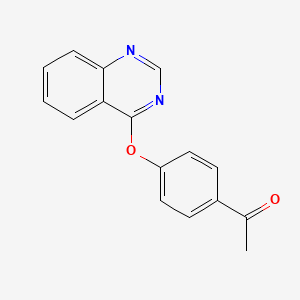

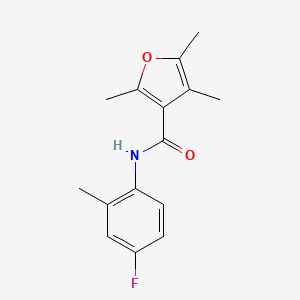
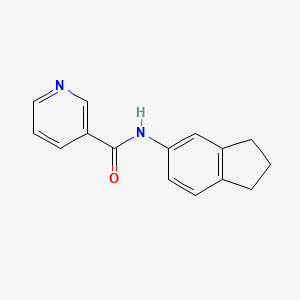
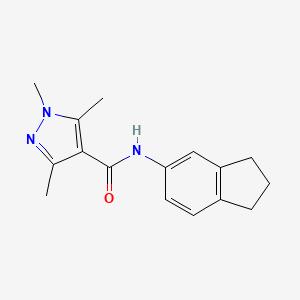
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
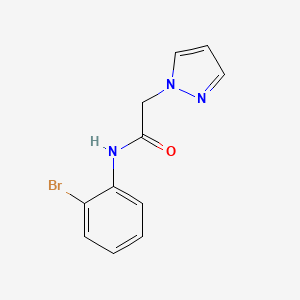

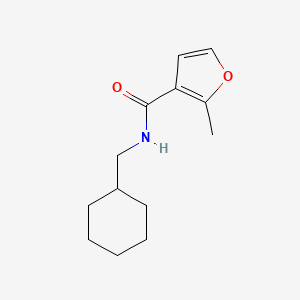
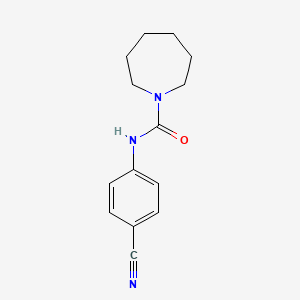
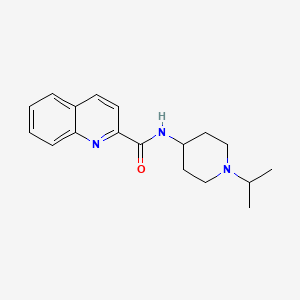
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
